Desmethoxy Ranolazine-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

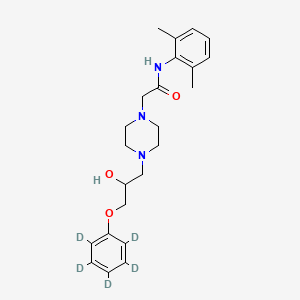

Desmethoxy Ranolazine-d5 is a deuterated analogue of Desmethoxy Ranolazine, which itself is a derivative of Ranolazine. Ranolazine is a well-known anti-anginal medication used to treat chronic angina. The deuterated form, this compound, is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H26D5N3O3, and it has a molecular weight of 402.54 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethoxy Ranolazine-d5 involves the incorporation of deuterium atoms into the molecular structure of Desmethoxy Ranolazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethoxy Ranolazine-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Desmethoxy Ranolazine-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of Desmethoxy Ranolazine-d5 is similar to that of Ranolazine. It primarily acts by inhibiting the late sodium current (INa) in cardiac muscle cells. This inhibition reduces intracellular sodium accumulation, which in turn decreases calcium overload. The reduction in calcium overload improves myocardial relaxation and decreases left ventricular diastolic stiffness, thereby alleviating symptoms of angina .

Comparison with Similar Compounds

Ranolazine: The parent compound, used for treating chronic angina.

Desmethoxy Ranolazine: A non-deuterated analogue of Desmethoxy Ranolazine-d5.

Other Deuterated Analogues: Compounds like Desmethoxy Ranolazine-d3, which have different numbers of deuterium atoms incorporated.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.

Biological Activity

Desmethoxy ranolazine-d5 is a stable isotope derivative of ranolazine, a medication primarily used for the treatment of chronic angina. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.

Overview of Ranolazine

Ranolazine functions by inhibiting the late phase of sodium channels in cardiac myocytes, which reduces intracellular sodium and calcium levels. This action decreases myocardial oxygen consumption without significantly affecting heart rate or blood pressure. Its pharmacokinetics indicate that ranolazine is well absorbed, with peak plasma concentrations occurring between 2 to 6 hours post-administration and a steady-state achieved within three days .

The primary mechanisms through which this compound operates are similar to those of its parent compound, ranolazine:

- Sodium Channel Inhibition : It inhibits the persistent inward sodium current (INaL), leading to reduced intracellular calcium levels and decreased myocardial tension.

- Potassium Channel Modulation : this compound also affects potassium channels, particularly the rapid delayed rectifier potassium current (IK), which prolongs the action potential duration and can lead to QT interval prolongation on ECG .

- Fatty Acid Oxidation : The compound enhances glucose oxidation while inhibiting fatty acid oxidation, which is beneficial in ischemic conditions .

Biological Activity Data

The biological activity of this compound has been investigated in various studies. Below is a summary table highlighting key findings related to its pharmacological effects:

Case Studies and Clinical Findings

- Anti-Anginal Efficacy : In a real-world study involving patients with stable angina, this compound was associated with significant reductions in angina frequency and improved quality of life scores. The treatment was well tolerated with minimal adverse effects reported .

- Ventricular Arrhythmias : A systematic review indicated that ranolazine could effectively reduce premature ventricular complexes (PVCs) and episodes of VT, emphasizing its potential role in managing arrhythmias associated with ischemic heart disease .

- Ischemic Heart Models : Experimental models demonstrated that this compound significantly improved functional outcomes in ischemic hearts by enhancing glucose oxidation and reducing the incidence of VT during reperfusion scenarios .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18-7-6-8-19(2)23(18)24-22(28)16-26-13-11-25(12-14-26)15-20(27)17-29-21-9-4-3-5-10-21/h3-10,20,27H,11-17H2,1-2H3,(H,24,28)/i3D,4D,5D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYIGQLESDPPH-GGXSZSEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.